2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 2,4-difluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and heating the reaction mixture to a temperature of around 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets. The compound may also participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-5-fluoropyridine
- 2-(2,4-Difluorophenyl)-5-methoxypyridine
Uniqueness
2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and methyl groups enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H10F2N2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-3-2-4-14-17-13(8-18(9)14)11-6-5-10(15)7-12(11)16/h2-8H,1H3 |
InChI Key |
PBDKNILKJZMZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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